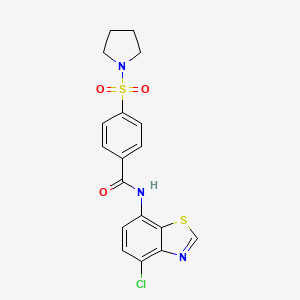

![molecular formula C16H19N5O3S2 B6568188 4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946222-91-9](/img/structure/B6568188.png)

4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazolothiadiazines are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Benzamides are another class of compounds that have been found in many clinically approved synthetic and naturally derived drugs .

Synthesis Analysis

The synthesis of triazolothiadiazines has attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Various synthetic approaches have been developed, including reactions involving α-halocarbonyl compounds .Molecular Structure Analysis

Triazolothiadiazines have a core structure made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is capable of accepting and donating hydrogen bonds, making it a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolothiadiazines often involve the reaction of Schiff’s bases with appropriate benzaldehydes in acetic acid, followed by reaction with ethyl chloroacetate .科学研究应用

Antibacterial Activity

The synthesis of novel triazolo [4,3-a]pyrazine derivatives has led to compounds with promising antibacterial properties. Researchers have characterized these derivatives using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Among the tested compounds, compound 2e exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with comparable efficacy to the first-line antibacterial agent ampicillin. This finding highlights the potential of this compound as an antimicrobial agent.

Cytotoxic Activity

The 1,2,4-triazolo [3,4-b]thiadiazine derivatives have shown promise in cytotoxicity studies. Specifically, compounds III27 and IV28 demonstrated cytotoxic effects through EGFR and PARP-1 inhibitions, inducing apoptosis in cancer cells . These findings suggest potential applications in cancer therapy.

Enzyme Inhibition

The triazolothiadiazine scaffold has been explored as an enzyme inhibitor. Compounds within this class exhibit inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Additionally, some derivatives possess aromatase inhibitory activity . These enzyme inhibitors have implications in various therapeutic areas.

Antioxidant Potential

Given the prevalence of nitrogen-containing heterocycles in natural antioxidants, it’s worth exploring whether this compound exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage and have implications for health and disease prevention.

作用机制

Target of Action

The primary targets of this compound are likely to be enzymes and receptors in the biological system . The compound contains a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is known to interact with a variety of targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . For instance, in the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound affects various biochemical pathways due to its diverse pharmacological activities. It exhibits anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities . It can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Result of Action

The compound’s action results in molecular and cellular effects that contribute to its pharmacological activities. For instance, certain derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions, inducing apoptosis in cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S2/c22-14(17-15-18-19-16-21(15)10-3-11-25-16)12-4-6-13(7-5-12)26(23,24)20-8-1-2-9-20/h4-7H,1-3,8-11H2,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYMQWJFJSHJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C4N3CCCS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-nitrophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568110.png)

![1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6568121.png)

![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568123.png)

![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568134.png)

![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)

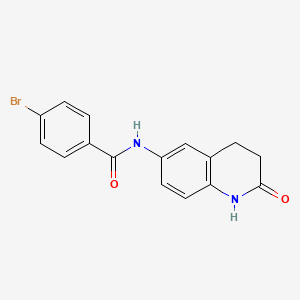

![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6568172.png)

![N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568174.png)

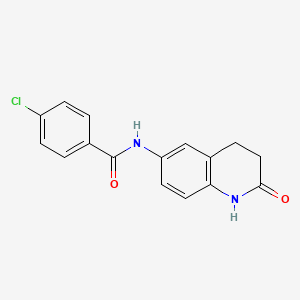

![4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568176.png)

![4-chloro-N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6568177.png)

![4-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568185.png)